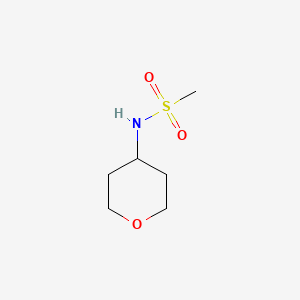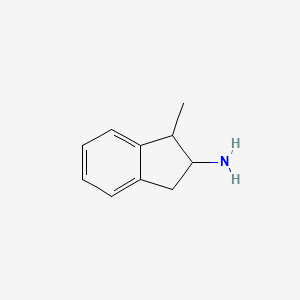
1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The two rings are connected by a sulfonyl group.Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactivity
- 1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride is structurally similar to compounds used in the synthesis of rigid diamines, significant in medicinal chemistry. A novel method for the synthesis of related compounds, based on catalytic hydrogenation, highlights the importance of structural analogs in synthetic chemistry and drug development (Smaliy et al., 2011).
- The compound’s structural motif is akin to the privileged substructures found in CGRP receptor antagonists, emphasizing its potential role in the development of receptor-targeted therapies. Efficient syntheses of such substructures underpin the molecular design of therapeutic agents (Leahy et al., 2012).
Role in Biological Activity and Therapeutic Potential
- Derivatives of piperidin-3-amine, structurally related to 1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride, have been studied for their potential in treating various conditions. For example, certain derivatives exhibit antidepressant-like efficacy and potential for treating addiction disorders, showcasing the therapeutic relevance of such compounds (Grimwood et al., 2011).
- The antimicrobial potential of piperidine derivatives, including those structurally related to the compound , has been investigated, suggesting their use in developing new antimicrobial agents (Patel & Agravat, 2007).
Chemical Activation and Applications in Material Science
- Piperidine structures, similar to the compound of interest, have been explored for their reactivity and potential in material science applications, such as in dye-sensitized solar cells (DSSCs). Understanding the thermodynamic parameters and reactivity of such compounds can guide the development of new materials with specific properties (Nikolov & Yaylayan, 2010).
Environmental Degradation and Soil Chemistry
- Research on compounds structurally related to 1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride has provided insights into the degradation mechanisms of organic compounds in soil, contributing to our understanding of environmental chemistry and the fate of chemical pollutants (Morrica et al., 2001).
Orientations Futures
The future directions for research on “1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride” and similar compounds could include the development of more efficient synthesis methods, further investigation into their mechanisms of action, and exploration of their potential applications in the pharmaceutical industry .
Propriétés
IUPAC Name |
1-pyridin-2-ylsulfonylpiperidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.ClH/c11-9-4-3-7-13(8-9)16(14,15)10-5-1-2-6-12-10;/h1-2,5-6,9H,3-4,7-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRSDTOTVYMTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2418039.png)

![1-[3-(4-Fluorophenoxy)propyl]piperazine](/img/structure/B2418043.png)

![3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2418046.png)

![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2418048.png)
![9-Butyl-3-(4-ethoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i]pu rine-6,8-dione](/img/structure/B2418049.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2418050.png)

![3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2418058.png)